molecular formula C25H28N2O5S B2687553 ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate CAS No. 866895-06-9

ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2687553
CAS No.: 866895-06-9
M. Wt: 468.57
InChI Key: CRHMGHULBWIRKJ-UHFFFAOYSA-N
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Description

Ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug.

    Quinine: Another antimalarial compound.

    Camptothecin: Used in cancer therapy

Uniqueness

Ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical properties. Its combination of a quinoline core with a piperidine and ethyl carboxylate group sets it apart from other quinoline derivatives .

Properties

IUPAC Name

ethyl 1-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-4-32-25(28)18-6-5-13-27(16-18)24-21-14-19(31-3)9-12-22(21)26-15-23(24)33(29,30)20-10-7-17(2)8-11-20/h7-12,14-15,18H,4-6,13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHMGHULBWIRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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